molecular formula C15H16Cl3N3OS B2664633 2,5-dichloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1185041-93-3

2,5-dichloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2664633
CAS No.: 1185041-93-3
M. Wt: 392.72
InChI Key: BAEQYTPEKKTNTJ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a chemical research reagent featuring a benzamide group linked to a tetrahydrothiazolopyridine core. Compounds based on the dihydrothiazolopyridone scaffold are of significant interest in medicinal chemistry and neuroscience research . Specifically, this structural class has been explored in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 5 (mGlu5) . Research indicates that mGlu5 receptor PAMs can potentiate receptor responses and have been investigated as a non-dopaminergic approach for central nervous system disorders, showing potential in preclinical models to reverse certain behavioral phenotypes . This reagent provides researchers with a key building block for designing and synthesizing novel compounds for pharmacological study, structure-activity relationship (SAR) analysis, and exploring new mechanisms in receptor modulation.

Properties

IUPAC Name

2,5-dichloro-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3OS.ClH/c1-2-20-6-5-12-13(8-20)22-15(18-12)19-14(21)10-7-9(16)3-4-11(10)17;/h3-4,7H,2,5-6,8H2,1H3,(H,18,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEQYTPEKKTNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 2,5-dichlorobenzoyl chloride, is reacted with an appropriate amine to form the benzamide core.

    Construction of the Tetrahydrothiazolo[5,4-c]pyridine Moiety: This involves the cyclization of a precursor containing thiazole and pyridine rings under specific conditions, often using a base such as sodium hydroxide and heating to induce cyclization.

    Coupling Reaction: The benzamide core is then coupled with the tetrahydrothiazolo[5,4-c]pyridine moiety under conditions that facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be catalyzed by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can occur at the benzamide core, potentially converting it to an amine under the influence of reducing agents like lithium aluminum hydride.

    Substitution: The dichloro groups on the benzamide core can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Amines derived from the benzamide core.

    Substitution: Substituted benzamides with various nucleophiles replacing the chlorine atoms.

Scientific Research Applications

2,5-dichloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interactions with biological targets.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its effects in biological systems.

    Industry: It may be used in the development of new drugs and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzamide core can bind to active sites of enzymes, inhibiting their activity, while the tetrahydrothiazolo[5,4-c]pyridine moiety may interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two structurally related benzamide derivatives featuring the thiazolo[5,4-c]pyridine scaffold. Key differences in substituents, molecular mass, and functional groups are highlighted (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Thiazolo[5,4-c]pyridine Core) Average Mass (g/mol) Key Features
2,5-Dichloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride (Target) C₁₇H₁₈Cl₃N₃OS - 5-Ethyl
- 2,5-Dichlorobenzamide
426.77 Dichlorination enhances lipophilicity; ethyl group may modulate solubility
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride C₂₄H₂₈ClN₃OS - 5-Benzyl
- 4-tert-Butylbenzamide
442.02 Bulkier tert-butyl and benzyl groups increase steric hindrance
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide Not fully reported - 5-Benzyl
- 3-(2,5-Dioxopyrrolidin-1-yl)
Insufficient data Polar dioxopyrrolidinyl group may enhance aqueous solubility

Structural Analysis

  • The 2,5-dichlorobenzamide group introduces electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets compared to the 4-tert-butylbenzamide in Compound . Compound ’s 3-(2,5-dioxopyrrolidin-1-yl) substituent introduces a polar, hydrogen-bond-accepting moiety, contrasting with the lipophilic dichloro/tert-butyl groups in the other compounds.

Research Findings and Gaps

  • Limited data exists for Compound , precluding direct biological comparisons.
  • Computational modeling suggests the target compound’s dichloro motif optimizes binding to adenosine receptors, whereas Compound ’s tert-butyl group favors kinase inhibition . Experimental validation is needed.

Biological Activity

2,5-Dichloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a dichloro-substituted benzamide moiety linked to a tetrahydrothiazolo[5,4-c]pyridine structure. This unique combination may influence its interaction with biological targets.

Research indicates that compounds with similar thiazolo-pyridine structures often act as modulators of various receptors. Specifically, they may interact with metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological disorders. For instance, derivatives of tetrahydrothiazolopyridone have been shown to act as positive allosteric modulators of mGluR5 .

Biological Activities

  • Antipsychotic Effects : Certain derivatives have demonstrated the ability to reverse amphetamine-induced hyperlocomotion in animal models, suggesting potential antipsychotic properties. This effect was observed without significant motor impairment, indicating a favorable side effect profile .
  • Neuroprotective Properties : Compounds in this class may exhibit neuroprotective effects through the modulation of excitatory neurotransmission pathways. Their ability to potentiate receptor responses could be beneficial in conditions such as schizophrenia and other cognitive disorders .
  • Antidepressant Activity : Some studies suggest that related thiazolo-pyridine compounds may also possess antidepressant-like effects in preclinical models, warranting further investigation into their therapeutic potential .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on mGluR Modulation : A study focused on a series of dihydrothiazolopyridone derivatives identified a lead compound that significantly enhanced mGluR5 receptor activity in vitro and exhibited promising pharmacokinetic properties in vivo .
  • Preclinical Trials : In preclinical trials involving rodent models, compounds with similar thiazolo-pyridine scaffolds were tested for their efficacy in treating symptoms associated with schizophrenia. Results indicated that these compounds could effectively reduce hyperactivity and improve cognitive deficits without causing adverse effects typical of traditional antipsychotics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntipsychoticReversal of amphetamine-induced hyperlocomotion
NeuroprotectiveModulation of excitatory neurotransmission
AntidepressantPotential antidepressant-like effects

Q & A

Q. Key Parameters :

StepReaction TypeConditionsPurification
1CyclizationPTSA, 70°C, 12hFiltration, ethanol wash
2Amide couplingHATU/DCM, RTColumn chromatography (EtOAc/hexane)
3Salt formationHCl gas, etherRecrystallization (ethanol/H₂O)

Basic: What analytical methods validate purity and structure?

Essential techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d6 or CDCl3 to confirm proton environments and carbon connectivity .
  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) to verify purity (>98%) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion ([M+H]+) matching theoretical m/z .

Q. Analytical Workflow :

TechniquePurposeExample Parameters
¹H NMRStructural integrity400 MHz, DMSO-d6, δ 7.8–8.2 (aromatic protons)
HPLCPurityC18 column, acetonitrile/water (70:30), 1 mL/min

Advanced: How to optimize synthetic yield and reduce impurities?

Strategies include:

  • Stoichiometric precision : Use 1.2 equivalents of 2,5-dichlorobenzoyl chloride to drive amine conversion .
  • Catalyst screening : EDCI/HOBt as cost-effective alternatives to HATU .
  • Solvent optimization : DCM minimizes side reactions vs. DMF or THF .
  • Temperature control : Lower temperatures (0–4°C) reduce racemization during coupling .

Monitoring : TLC (silica gel, ethyl acetate/hexane) at 2-hour intervals to track progress .

Advanced: How to resolve contradictions in biological activity data (e.g., IC50 variability)?

Address discrepancies via:

  • Standardized assays : Use chromogenic substrates (e.g., S-2222) for Factor Xa inhibition to ensure consistency .
  • Orthogonal validation : Surface plasmon resonance (SPR) for binding kinetics and cell-based assays (e.g., thrombin generation inhibition) .
  • Batch analysis : Compare purity (>98% HPLC) and salt form (hydrochloride vs. free base) across studies .

Q. Common Pitfalls :

VariableImpactMitigation
Enzyme sourceRecombinant vs. plasma-derived Factor XaUse pooled human plasma enzyme
Substrate concentrationNon-linear kineticsOptimize to Km values

Advanced: What SAR strategies improve target affinity?

Systematic modifications include:

  • Core substitutions : Replace 5-ethyl with bulkier groups (e.g., cyclopentyl) to assess steric effects .
  • Benzamide electronic tuning : Introduce electron-withdrawing groups (e.g., -NO₂) at the 2,5-dichlorophenyl moiety .
  • Salt forms : Compare hydrochloride with tosylate for solubility and bioavailability .

Q. Biological Evaluation :

  • Enzyme assays : IC50 determination against Factor Xa .
  • Molecular docking : Align with X-ray structures of Factor Xa active sites .

Basic: What factors influence solubility and stability?

Critical factors:

  • pH : Hydrochloride salt is soluble at pH 3–4; free base precipitates above pH 6.5 .
  • Temperature : Store at -20°C in desiccated conditions; >40°C accelerates degradation .
  • Light exposure : Amber vials prevent photodegradation of aryl chloride bonds .

Storage : Lyophilized powder under argon, reconstituted in degassed DMSO for assays .

Advanced: How to design in vivo pharmacokinetic studies?

Key considerations:

  • Formulation : Oral gavage with PEG-400/water (60:40); IV via saline/5% DMSO .
  • Dosing : Escalate from 1–10 mg/kg with plasma sampling at 0.5–24h post-dose .
  • Quantification : LC-MS/MS with deuterated standards for sensitivity .
  • Metabolite ID : Hepatocyte incubations to profile Phase I/II metabolites .

Species-specific metabolism : Account for CYP3A4/5 differences between rodents and humans .

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